4-Nonyl Phenol-13C6
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Overview
Description
4-Nonyl Phenol-13C6 is a chemical compound with the molecular formula C15H24O. It is a derivative of 4-Nonylphenol, where the phenol ring is labeled with the carbon-13 isotope. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and environmental science .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body, influencing their function and activity .
Mode of Action
It’s likely that the compound interacts with its targets in a manner similar to other phenolic compounds, potentially altering their structure or function .
Biochemical Pathways
Phenolic compounds are known to be involved in a variety of biochemical pathways, including those related to inflammation, oxidative stress, and cell signaling .
Pharmacokinetics
These properties would determine the bioavailability of the compound, as well as its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
Phenolic compounds are known to have a wide range of effects at the molecular and cellular level, including antioxidant activity, modulation of enzyme activity, and interaction with cell signaling pathways .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can all potentially influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nonyl Phenol-13C6 is typically synthesized through a chemical reaction involving 4-Nonylphenol and a carbon-13 isotopically labeled substrate. The process generally involves the use of a reaction solvent and a catalyst to facilitate the incorporation of the carbon-13 isotope into the phenol ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the stringent requirements for research applications .
Chemical Reactions Analysis
Types of Reactions
4-Nonyl Phenol-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield various hydroxy derivatives .
Scientific Research Applications
4-Nonyl Phenol-13C6 is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a tracer in isotopic labeling studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of phenolic compounds in biological systems.
Medicine: Investigated for its potential effects on endocrine systems and its role as an environmental contaminant.
Comparison with Similar Compounds
Similar Compounds
4-Nonylphenol: The non-isotopically labeled version of 4-Nonyl Phenol-13C6, widely studied for its environmental impact and endocrine-disrupting properties.
4-tert-Octylphenol: Another alkylphenol with similar endocrine-disrupting effects but with a different alkyl chain structure.
Bisphenol A: A well-known endocrine disruptor with structural similarities to 4-Nonylphenol but with two phenol groups connected by a propane bridge
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This feature makes it particularly valuable in research applications where understanding the detailed behavior and transformation of phenolic compounds is crucial .
Properties
IUPAC Name |
4-nonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3/i10+1,11+1,12+1,13+1,14+1,15+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFHQQFPSIBGKE-RWFIAFQRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858210 |
Source
|
Record name | 4-Nonyl(~13~C_6_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211947-56-7 |
Source
|
Record name | 4-Nonyl(~13~C_6_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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